Diamminedichloropalladium

Antitubercular drug discovery Protein splicing inhibition Bioinorganic chemistry

Generic palladium sources introduce variability in catalysis and bioassays. trans-Diamminedichloropalladium(II) (CAS 14323-43-4) eliminates this with its defined trans-ammine-chloride ligand field, ensuring reproducible results. • Quantitative bioactivity: IC₅₀ 3.3×10⁻⁵ mol/L against M. tuberculosis RecA intein, a validated lead for SAR studies. • Process advantage: Vendor-reported 92% yield gain in a Heck coupling step, enabling cost-of-goods reduction. • Supply reliability: Air-stable, ≥98% purity, global shipping from BenchChem.

Molecular Formula Cl2H6N2Pd
Molecular Weight 211.38 g/mol
CAS No. 14323-43-4
Cat. No. B082965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamminedichloropalladium
CAS14323-43-4
Synonymschloropalladosamine
Molecular FormulaCl2H6N2Pd
Molecular Weight211.38 g/mol
Structural Identifiers
SMILESN.N.Cl[Pd]Cl
InChIInChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2
InChIKeyWIEZTXFTOIBIOC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diamminedichloropalladium (CAS 14323-43-4): A Stable trans-Palladium(II) Coordination Complex for Catalysis, Electroplating, and Bioinorganic Research


Diamminedichloropalladium, also known as trans-dichlorodiamminepalladium(II) with the formula Pd(NH₃)₂Cl₂, is a square planar coordination complex of palladium(II). It exists primarily as the thermodynamically stable trans-isomer [1]. This pale yellow to yellow crystalline powder is notable for its moderate water solubility of 0.63 g/L at 25°C and a density of 2.5 g/cm³ [2][3]. Unlike its air-sensitive palladium(0) counterparts, this Pd(II) complex is air-stable, making it a robust precursor for catalyst preparation, a direct palladium source in electroplating baths, and a subject of investigation for biological activity, including protein splicing inhibition [1][4].

Why Generic Substitution of Diamminedichloropalladium (CAS 14323-43-4) with Other Palladium Complexes Fails


The performance of palladium complexes in catalysis, material deposition, or biological assays is exquisitely sensitive to the coordination sphere. Direct substitution of diamminedichloropalladium with common alternatives like palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂) is not a trivial exchange. As quantified below, the specific ammine-chloride ligand field of trans-Pd(NH₃)₂Cl₂ dictates its unique solubility profile, which is critical for precipitation-based purification and controlled catalyst precursor synthesis [1]. Furthermore, its distinct electronic structure, compared to other palladium(II) complexes, directly translates into a unique biological activity profile, including a significantly lower IC₅₀ for RecA intein inhibition [2]. The trans-geometry also imparts a different crystallographic density compared to its cis-isomer, which can affect its behavior in solid-state applications [3]. These specific differences, supported by quantitative evidence, demonstrate that interchanging it with a seemingly similar palladium source will lead to irreproducible results and process failure.

Quantitative Evidence for trans-Diamminedichloropalladium(II) (CAS 14323-43-4) Differentiation vs. Comparators


Superior Inhibition of Mycobacterium tuberculosis RecA Intein Splicing vs. Other Palladium(II) Complexes

In a direct head-to-head comparison of five Pd(II) complexes for inhibiting the protein splicing of Mycobacterium tuberculosis RecA intein, trans-diamminedichloropalladium(II) (trans-Pd(NH₃)₂Cl₂) exhibited the highest inhibitory activity. Its half-maximal inhibitory concentration (IC₅₀) was 3.3 × 10⁻⁵ mol/L, outperforming the four other complexes tested: Pd(bipy)Cl₂, Pd(phen)Cl₂, [Pd(dien)Cl]Cl, and its own cis-isomer [1]. The study explicitly states that trans-Pd(NH₃)₂Cl₂ had the 'best inhibition efficiency' among the series.

Antitubercular drug discovery Protein splicing inhibition Bioinorganic chemistry

Six-Fold Lower Water Solubility vs. Palladium(II) Chloride Enables Selective Precipitation in Metal Refining

The water solubility of diamminedichloropalladium(II) is 0.63 ± 0.001 g/L, which is substantially lower than that of palladium(II) chloride (PdCl₂), measured at 4.03 ± 0.014 g/L under identical conditions [1]. This difference, a factor of approximately 6.4, is quantified in a comparative study of water solubilities for various precious metal complexes.

Palladium refining Precipitation chemistry Hydrometallurgy

Distinct Crystallographic Density vs. cis-Isomer Indicates Unique Solid-State Properties

The trans-diamminedichloropalladium(II) isomer exhibits a density of 2.5 g/cm³, which is significantly lower than the density of 2.66 g/cm³ reported for the cis-isomer [1]. This difference in crystallographic density between the two geometric isomers highlights the impact of ligand arrangement on solid-state packing.

Crystal engineering Polymorphism Materials science

Quantified Yield Improvement as a Catalyst Precursor in Pharmaceutical Synthesis vs. Traditional Catalysts

In an industrial case study for the synthesis of a kinase inhibitor API, the use of diamminedichloropalladium as a catalyst precursor resulted in a 92% yield improvement over traditional catalysts . While the specific comparator is not named, this is a vendor-reported quantitative outcome in a Heck coupling reaction, demonstrating its practical advantage in a high-value application.

Cross-coupling catalysis Pharmaceutical synthesis Process chemistry

Validated Application Scenarios for trans-Diamminedichloropalladium(II) (CAS 14323-43-4) Based on Quantitative Evidence


Research in Tuberculosis Drug Discovery: Targeting RecA Intein Splicing

Researchers focused on novel antitubercular agents can procure this compound as a validated lead. Its quantitative superiority in inhibiting M. tuberculosis RecA intein splicing, with an IC₅₀ of 3.3 × 10⁻⁵ mol/L, provides a clear, evidence-based starting point over other palladium(II) complexes for structure-activity relationship (SAR) studies [1].

Industrial Precious Metal Refining and High-Purity Palladium Salt Production

Metallurgical and chemical engineers involved in platinum group metal (PGM) refining should specify trans-diamminedichloropalladium(II) for its unique solubility profile. Its low water solubility of 0.63 g/L, compared to PdCl₂'s 4.03 g/L, is the key property enabling its selective precipitation and subsequent production of high-purity palladium metal or salts [2][3].

High-Yield Synthesis of Pharmaceutical Intermediates via Cross-Coupling

Process chemists developing manufacturing routes for complex pharmaceutical APIs can utilize diamminedichloropalladium as a catalyst precursor to potentially achieve significant yield gains. Vendor-reported data from a Heck coupling step shows a 92% yield improvement, suggesting a tangible benefit for cost-of-goods reduction in large-scale production .

Quality Control and Material Characterization for Isomerically Pure Palladium Precursors

Analytical scientists and material science researchers requiring precise control over material properties should rely on the trans-isomer's distinct density of 2.5 g/cm³ (vs. 2.66 g/cm³ for the cis-isomer). This quantitative difference is critical for verifying isomer purity and ensuring consistent performance in applications like precursor for atomic layer deposition (ALD) or supported catalyst synthesis [4].

Technical Documentation Hub

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